(2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Overview
Description
(2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group, and a methoxy-substituted phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors or using chiral catalysts to ensure the correct stereochemistry. For example, the compound can be synthesized by treating a racemic mixture of the corresponding amino alcohol with a chiral resolving agent to separate the desired enantiomer .
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for enantiomeric separation and purification.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine, and the carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
- Oxidation of the hydroxyl group can yield ketones or aldehydes.
- Reduction of the carboxylic acid group can produce primary alcohols.
- Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
(2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of (2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the methoxy-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biochemical pathways.
Comparison with Similar Compounds
- (2S,3S)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
- (2S,3S)-3-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
- (2S,3S)-3-amino-2-hydroxy-3-(3-ethoxyphenyl)propanoic acid
Comparison: Compared to its analogs, (2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid is unique due to the position of the methoxy group on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity, binding affinity, and overall biological activity. The specific stereochemistry of the compound also plays a crucial role in its interactions with chiral environments, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTHUARFCCZYSQ-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]([C@@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376173 | |
Record name | (2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959583-94-9 | |
Record name | (2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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